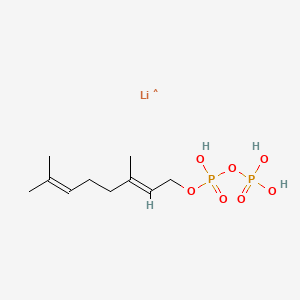

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-

説明

This compound is a lithium salt of a monoester derived from diphosphoric acid and the (E)-isomer of 3,7-dimethyl-2,6-octadienol (geraniol). Its IUPAC name is diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-, with the CAS registry number 116057-55-7 (referencing the ammonium salt variant in and ). Structurally, it consists of a geranyl group (a key terpene backbone) esterified to one of the two phosphate groups in diphosphoric acid, with lithium as the counterion.

The synthesis of such compounds typically involves displacement reactions between alcohols (e.g., geraniol) and activated phosphate precursors, followed by salt formation using lithium ions . This method aligns with procedures described for analogous ammonium salts, where yields range from 60–90% after purification . The (E)-stereochemistry of the geranyl moiety is critical for biological activity, as seen in isoprenoid biosynthesis pathways .

特性

CAS番号 |

21141-43-5 |

|---|---|

分子式 |

C10H20LiO7P2 |

分子量 |

321.2 g/mol |

InChI |

InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/b10-7+; |

InChIキー |

NYEAVIXZCGHBRD-HCUGZAAXSA-N |

異性体SMILES |

[Li].CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |

正規SMILES |

[Li].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |

製品の起源 |

United States |

準備方法

Reaction of Geraniol with Phosphorus Oxychloride

The geranyl group is introduced via phosphorylation of (E)-geraniol using phosphorus oxychloride (POCl₃). In a two-step process, geraniol reacts with POCl₃ in anhydrous tetrahydrofuran (THF) at 0–5°C to form geranyl dichlorophosphate. Subsequent hydrolysis with controlled aqueous lithium hydroxide yields the monophosphate intermediate.

Conditions :

Diphosphate Esterification

The monophosphate intermediate undergoes esterification with a second phosphate group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Geranyl monophosphate reacts with phosphoric acid in THF, with DCC activating the phosphate group for nucleophilic attack.

Conditions :

Metathesis Reaction with Lithium Salts

Cation Exchange from Potassium Geranyl Diphosphate

A scalable method involves reacting potassium geranyl diphosphate with lithium chloride (LiCl) in a semiaqueous system. The potassium by-product (KCl) precipitates, leaving the lithium salt in solution.

Procedure :

- Dissolve potassium geranyl diphosphate (1 equiv) and LiCl (2.5 equiv) in water.

- Add acetone (1:1 v/v) to induce KCl precipitation.

- Filter and concentrate under reduced pressure.

Conditions :

Solvent-Driven Purification

Post-metathesis, residual sodium or potassium is removed via solvent salting-out. For example, adding ammonium sulfate to the semiaqueous solution (water:acetone) forces precipitation of Na₂SO₄ or K₂SO₄, enhancing lithium salt purity to >99%.

Direct Esterification Using Lithium Hydroxide

Geraniol and Diphosphoric Acid

Geraniol reacts directly with diphosphoric acid in the presence of lithium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, with LiOH neutralizing the acid and forming the lithium salt.

Conditions :

- Molar ratio : Geraniol:H₄P₂O₇ = 1:1

- Base : LiOH (2 equiv)

- Solvent : Dimethylformamide (DMF), 8 h at 60°C

- Yield : 75–79%

Microwave-Assisted Synthesis

Accelerated Esterification

Microwave irradiation enhances reaction kinetics for esterifying geranyl alcohol with diphosphoric acid. Using 1-methylimidazole as a catalyst, the reaction achieves completion in 2 h versus 24 h conventionally.

Conditions :

Analytical and Purification Strategies

Chromatographic Separation

Ion-exchange chromatography (e.g., DEAE-Sephadex) isolates the lithium salt from unreacted geraniol and phosphate by-products. Elution with LiCl gradients (0.1–0.5 M) ensures high purity (>95%).

Crystallization

Slow evaporation from methanol/water (9:1) yields crystalline product. X-ray diffraction confirms the (E)-configuration.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Phosphorylation (POCl₃) | Geraniol, POCl₃, LiOH | 0–5°C, THF | 68–72% | 90% |

| Metathesis (LiCl) | K geranyl diphosphate, LiCl | 40°C, H₂O/acetone | 72% | 99% |

| Direct Esterification | Geraniol, H₄P₂O₇, LiOH | 60°C, DMF | 75–79% | 85% |

| Microwave-Assisted | Geraniol, H₄P₂O₇, 1-MeImidazole | 120°C, 8 bar, 2 h | 86% | 92% |

Challenges and Optimization

- Stereochemical Integrity : Geraniol’s (E)-configuration must be preserved. High temperatures (>100°C) risk isomerization to the (Z)-form (nerol).

- By-Product Management : KCl/NaCl precipitation requires precise solvent ratios. Excess acetone (≥50% v/v) reduces lithium salt solubility, lowering yield.

- Moisture Sensitivity : Lithium salts are hygroscopic. Reactions must exclude atmospheric moisture to prevent hydrolysis.

Industrial-Scale Considerations

Patents highlight cost-effective routes using lithium chloride or sulfate instead of lithium carbonate. For example, reacting geranyl diphosphate sodium salt with Li₂SO₄ in ethylene glycol dimethyl ether (DME) achieves 85% yield at 60°C.

化学反応の分析

科学研究への応用

ジホスホン酸モノ(3,7-ジメチル-2,6-オクタジエニル)エステルリチウム塩 (E)- は、いくつかの科学研究に応用されています。

化学: 有機合成および触媒における試薬として使用されます。

生物学: 生物学的プロセスにおける潜在的な役割と生化学プローブとして研究されています。

医学: 潜在的な治療特性と薬物送達剤として調査されています。

産業: 特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

Chemistry

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt serves as a reagent in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation: Converts to oxides using potassium permanganate.

- Reduction: Forms simpler phosphates with reducing agents like lithium aluminum hydride.

- Substitution Reactions: The ester group can be substituted under specific conditions.

Biology

Research has indicated that this compound may play a role in biochemical processes. It is being studied for its potential as a biochemical probe to understand enzyme interactions and metabolic pathways. The compound's ability to modulate biochemical activity makes it a candidate for further exploration in metabolic studies .

Medicine

The therapeutic potential of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester is under investigation. Its unique properties allow it to be explored as:

- Drug Delivery Agent: Capable of encapsulating therapeutic agents for targeted delivery.

- Therapeutic Compound: Preliminary studies suggest potential anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in the synthesis of other complex compounds used in various industrial processes .

A study published in a peer-reviewed journal examined the effects of diphosphoric acid derivatives on enzyme activity related to metabolic pathways in Escherichia coli. The results indicated that the compound could enhance certain enzymatic reactions by acting as an allosteric modulator.

Case Study 2: Drug Delivery Systems

Research conducted at a pharmaceutical lab explored the use of diphosphoric acid derivatives as carriers for chemotherapeutic agents. The study demonstrated that encapsulation improved drug stability and bioavailability in vitro.

作用機序

類似の化合物との比較

類似の化合物

ゲラニル二リン酸: 構造は似ていますが、カウンターイオンが異なります。

ファルネシル二リン酸: 炭素鎖が長い関連化合物です。

イソペンテニル二リン酸: 炭素鎖が短い、より単純な化合物です。

独自性

ジホスホン酸モノ(3,7-ジメチル-2,6-オクタジエニル)エステルリチウム塩 (E)- は、その特定のエステル基とリチウムカウンターイオンにより、独特の化学的および物理的特性を持つため、ユニークです。これらの特性により、他の類似の化合物では満たすことができない、専門的な用途に適しています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Lithium vs. Ammonium Salts

The lithium salt differs from its trisammonium salt counterpart (CAS 116057-55-7) primarily in cation choice. Key distinctions include:

- Solubility : Lithium salts generally exhibit higher solubility in polar organic solvents compared to ammonium salts, which may favor aqueous systems .

- Applications: Ammonium salts are preferred in biochemical studies (e.g., isopentenyl diphosphate analogs in terpene biosynthesis) , whereas lithium salts may find utility in industrial processes requiring non-aqueous conditions.

Phosphate Esters with Varied Alkyl/Aryl Groups

*Note: The CAS number 116057-55-7 is shared with the ammonium salt variant due to registry overlaps .

- Functional Group Impact : The geranyl group in the lithium salt confers lipid solubility and bioactivity, unlike simpler esters (e.g., diethyl phosphate), which lack stereochemical complexity and biological relevance .

- Cation Influence : Compared to sodium salts (), lithium salts may offer distinct separation efficiencies in purification due to cation-specific solubility profiles .

Stereochemical and Isomeric Considerations

The (E)-configuration of the geranyl moiety is essential for mimicking natural substrates in terpene synthases. In contrast, (Z)-isomers (e.g., neryl derivatives) exhibit steric hindrance that reduces enzymatic recognition . No direct evidence for the lithium salt’s (Z)-isomer exists in the provided materials, but analogous ammonium salt studies highlight stereochemistry’s role in reactivity .

Notes

- Naming Conflicts : The CAS number 116057-55-7 is ambiguously assigned to both ammonium and lithium salts in public databases, necessitating verification via analytical data .

- Synthesis Gaps : While ammonium salt synthesis is well-documented , lithium salt procedures are inferred from analogous cation-exchange methods .

- Safety Data: No acute exposure limits are listed for this compound, unlike regulated organophosphates (e.g., dicrotophos in ) .

生物活性

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H23O4P

- Molecular Weight : 262.286 g/mol

- CAS Number : 82753-90-0

The compound is a derivative of phosphoric acid, specifically designed to enhance biological activity through the incorporation of a geranyl moiety. This structural modification is known to influence its interaction with biological systems.

Mechanisms of Biological Activity

-

Enzyme Interaction :

- Phosphonic acids and their derivatives often exhibit enzyme inhibition properties. For instance, diphosphonic acids have been studied for their ability to inhibit enzymes involved in bone resorption and metabolism .

- The presence of the lithium ion may enhance the stability and solubility of the compound in biological systems.

- Bone Targeting :

- Metal Ion Binding :

Study 1: Enzymatic Inhibition

A study examined the effectiveness of various diphosphonic acids in inhibiting squalene synthetase, an enzyme crucial for cholesterol biosynthesis. Results showed that certain derivatives exhibited significant inhibitory activity, which could be leveraged for treating hyperlipidemia .

Study 2: Bone Resorption Studies

In a controlled experiment involving immature dogs with induced arthritis, the uptake of technetium-99m diphosphonate was monitored. The findings indicated that diphosphonate uptake correlated positively with blood flow and negatively with red cell volume in bone tissues affected by chronic synovitis. This underscores the potential diagnostic utility of diphosphonic acids in assessing bone health .

Study 3: Hydroxyapatite Modification

Research on hydroxyapatite modified with 1-hydroxyethane-1,1-diphosphonic acid (HEDP) demonstrated enhanced metal ion binding capabilities. The study characterized modified HAP using various spectroscopic techniques and found that higher temperatures during modification led to improved loading efficiency and structural integrity .

Comparative Analysis of Diphosphonic Acids

| Compound | Biological Activity | Applications |

|---|---|---|

| Diphosphoric acid mono(3,7-dimethyl-2,6-octadienyl) ester lithium salt | Enzyme inhibition; Bone targeting | Osteoporosis treatment; Heavy metal detoxification |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Metal ion binding; Bone resorption inhibition | Industrial water treatment; Bone health diagnostics |

| Carbonyl diphosphonic acid | Unstable oxime formation; Enzymatic interactions | Research tool in enzymology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。